molecular formula C15H15FN4S2 B283566 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine

3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine

Cat. No. B283566
M. Wt: 334.4 g/mol
InChI Key: LENPPVOBTXYZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole compounds. It is a potent inhibitor of the enzyme CYP17A1, which plays a crucial role in the biosynthesis of androgens and estrogens. This compound has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of hormone-dependent cancers such as prostate and breast cancer.

Mechanism of Action

The mechanism of action of 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine involves the inhibition of CYP17A1, which is a critical enzyme in the biosynthesis of androgens and estrogens. By inhibiting this enzyme, the compound can effectively reduce the levels of androgens and estrogens in the body, which can help to slow down the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine have been extensively studied. The compound has been shown to effectively reduce the levels of androgens and estrogens in the body, which can help to slow down the growth of cancer cells. Additionally, the compound has been shown to have minimal toxicity and side effects, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine in lab experiments include its potent inhibitory effects on CYP17A1, its minimal toxicity and side effects, and its potential applications in the treatment of hormone-dependent cancers. However, some limitations of using this compound in lab experiments include its complex synthesis process and its high cost.

Future Directions

There are several future directions for research on 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for the compound in the treatment of hormone-dependent cancers. Finally, more research is needed to explore the potential applications of this compound in other areas of medicine, such as the treatment of endometriosis and polycystic ovary syndrome.

Synthesis Methods

The synthesis of 3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-fluorobenzyl bromide with sodium sulfide to form 2-fluorobenzyl thiol. This intermediate is then reacted with 2-thienylmethylamine to form the corresponding sulfide. The final step involves the reaction of the sulfide intermediate with 5-methyl-1H-1,2,4-triazole-3-amine in the presence of a catalyst to give the desired product.

Scientific Research Applications

3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in the treatment of hormone-dependent cancers. It has been shown to be a potent inhibitor of CYP17A1, which is a key enzyme in the biosynthesis of androgens and estrogens. By inhibiting this enzyme, the compound can effectively reduce the levels of androgens and estrogens in the body, which can help to slow down the growth of cancer cells.

properties

Molecular Formula

C15H15FN4S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-5-methyl-N-(thiophen-2-ylmethyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15FN4S2/c1-11-18-19-15(20(11)17-9-13-6-4-8-21-13)22-10-12-5-2-3-7-14(12)16/h2-8,17H,9-10H2,1H3

InChI Key

LENPPVOBTXYZHY-UHFFFAOYSA-N

SMILES

CC1=NN=C(N1NCC2=CC=CS2)SCC3=CC=CC=C3F

Canonical SMILES

CC1=NN=C(N1NCC2=CC=CS2)SCC3=CC=CC=C3F

Origin of Product

United States

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